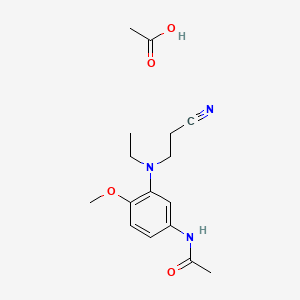

N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate

CAS No.: 84030-50-2

Cat. No.: VC17006244

Molecular Formula: C16H23N3O4

Molecular Weight: 321.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84030-50-2 |

|---|---|

| Molecular Formula | C16H23N3O4 |

| Molecular Weight | 321.37 g/mol |

| IUPAC Name | acetic acid;N-[3-[2-cyanoethyl(ethyl)amino]-4-methoxyphenyl]acetamide |

| Standard InChI | InChI=1S/C14H19N3O2.C2H4O2/c1-4-17(9-5-8-15)13-10-12(16-11(2)18)6-7-14(13)19-3;1-2(3)4/h6-7,10H,4-5,9H2,1-3H3,(H,16,18);1H3,(H,3,4) |

| Standard InChI Key | FVSAWYTZJIYXAZ-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CCC#N)C1=C(C=CC(=C1)NC(=O)C)OC.CC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 3-position with an ethylamino group bearing a cyanoethyl moiety () and at the 4-position with a methoxy group (). The acetamide group () occupies the 1-position, while the monoacetate salt introduces an additional acetic acid molecule () . The canonical SMILES representation is:

.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 321.37 g/mol | |

| IUPAC Name | Acetic acid; N-[3-[2-cyanoethyl(ethyl)amino]-4-methoxyphenyl]acetamide | |

| InChI Key | FVSAWYTZJIYXAZ-UHFFFAOYSA-N |

Comparative Analysis with Related Compounds

The base structure, N-(3-((2-cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide (CAS No. 19433-94-4), lacks the monoacetate group and has a molecular formula of (261.33 g/mol) . The addition of acetic acid increases polarity and solubility, which may enhance bioavailability in pharmacological contexts. A structurally analogous compound, N-(3-((2-cyanoethyl)allylamino)-4-methoxyphenyl)acetamide (CAS No. 64611-87-6), replaces the ethyl group with an allyl chain, altering steric and electronic properties .

Synthesis and Optimization

Challenges in Purification

The presence of multiple functional groups (cyano, amino, acetamide) complicates chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients is recommended for isolating high-purity batches .

| Functional Group | Potential Biological Role |

|---|---|

| Cyanoethyl () | Nitrile hydratase inhibition |

| Methoxy () | Cytochrome P450 modulation |

| Acetamide () | Serine protease interaction |

Preclinical Research Gaps

No in vivo or in vitro studies directly assessing this compound’s efficacy or toxicity are reported. Related derivatives, such as the allylamino analog (CAS No. 64611-87-6), have been patented for unspecified therapeutic applications, hinting at latent commercial interest .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s complexity positions it as a candidate for derivatization in drug discovery. For example, the ethylamino group could be alkylated to produce quaternary ammonium salts with enhanced CNS permeability .

Analytical Chemistry

Its UV-active aromatic ring () makes it suitable as an HPLC standard for method development.

Future Research Directions

Priority Investigations

-

Metabolic Stability: Assess hepatic microsomal degradation using LC-MS/MS.

-

Structure-Activity Relationships: Synthesize analogs with varied alkyl chains to optimize target binding.

Collaborative Opportunities

Academic-industrial partnerships could accelerate safety profiling, leveraging high-throughput screening platforms to evaluate genotoxicity and CYP inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume